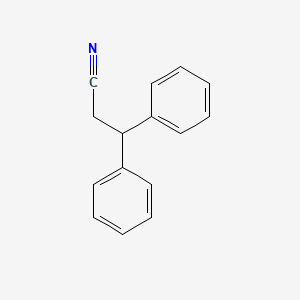

3,3-Diphenylpropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERKLNEVAZSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177402 | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-54-6 | |

| Record name | β-Phenylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diphenylpropionitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVN7LFX3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Diphenylpropanenitrile and Its Derivatives

Established Synthetic Pathways for the 3,3-Diphenylpropanenitrile Scaffold

Traditional methods for the synthesis of the this compound framework have laid the groundwork for the preparation of this class of compounds. These approaches often rely on well-understood reaction mechanisms, including Friedel-Crafts alkylation, nucleophilic additions, and hydrocyanation techniques.

Nucleophilic Addition and Condensation Strategies for this compound Derivatives

Nucleophilic addition reactions, particularly conjugate additions to α,β-unsaturated nitriles like cinnamic nitrile, provide a versatile strategy for the synthesis of this compound derivatives. Organometallic reagents, such as Grignard reagents, are known to add to the β-carbon of α,β-unsaturated nitriles in a 1,4-conjugate addition fashion. acs.orglibretexts.org For instance, the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with cinnamic nitrile would be expected to yield this compound after quenching the intermediate. The competition between 1,2-addition (to the nitrile group) and 1,4-addition (to the double bond) is a key consideration and depends on various factors, including the nature of the nucleophile and reaction conditions. acs.orgnih.gov

Condensation reactions also offer pathways to derivatives of the this compound scaffold. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can be employed to synthesize precursors to these nitriles. rsc.orgnih.govnih.gov For example, the condensation of benzophenone (B1666685) with cyanoacetic acid or its esters could potentially lead to a precursor that can be further transformed into a this compound derivative. Another relevant, though less direct, strategy is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgsemanticscholar.org While not a direct route to this compound itself, this reaction is a powerful tool for constructing cyclic systems from nitrile-containing precursors.

Transfer Hydrocyanation Techniques for this compound from Unsaturated Precursors

Transfer hydrocyanation has emerged as a safer and more convenient alternative to the use of highly toxic hydrogen cyanide (HCN) for the synthesis of nitriles. nih.gov This method involves the transfer of a cyanide group from a donor molecule to an acceptor, typically an alkene. For the synthesis of this compound, this would involve the hydrocyanation of 1,1-diphenylethylene (B42955). Nickel-catalyzed transfer hydrocyanation reactions between alkyl nitriles and alkenes have been developed, offering a reversible and regioselective approach. nih.gov This strategy avoids the direct handling of HCN and allows for the thermodynamically controlled formation of the desired nitrile product. nih.gov The mechanism of nickel-catalyzed hydrocyanation is well-studied and generally involves the oxidative addition of HCN (or a surrogate) to a Ni(0) complex, followed by alkene insertion and reductive elimination. nih.govyoutube.com

Advanced Catalytic Syntheses of this compound Analogs and Related Nitriles

Modern synthetic chemistry has seen the development of advanced catalytic systems that provide highly efficient and atom-economical routes to nitriles. These methods often utilize transition metals to catalyze reactions that were previously challenging, offering new avenues for the synthesis of this compound analogs and other α-aryl nitriles.

Transition Metal-Catalyzed α-Alkylation of Aryl Nitriles with Alcohols (e.g., Cobalt- and Copper-Catalyzed Systems)

A significant advancement in the synthesis of α-aryl nitriles is the transition metal-catalyzed α-alkylation of aryl acetonitriles with alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally benign process where the only byproduct is water. semanticscholar.orgnih.gov In this process, the metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then undergoes a condensation reaction with the α-carbon of the aryl nitrile, followed by hydrogenation of the resulting unsaturated intermediate by the "borrowed" hydrogen to yield the α-alkylated product. chemistrysteps.com

Several earth-abundant and cost-effective metal catalysts have been developed for this transformation. Cobalt-based catalysts, including well-defined molecular complexes and nanoparticles, have shown high efficiency in the α-alkylation of a wide range of nitriles with various alcohols, including benzylic, heterocyclic, and aliphatic alcohols, with yields often exceeding 70%. rsc.orglibretexts.org

Table 1: Cobalt-Catalyzed α-Alkylation of Aryl Nitriles with Alcohols

| Aryl Nitrile | Alcohol | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) nitrile | Benzyl alcohol | (iPr2NNN)CoCl2 | KOtBu | 140 | 99 | libretexts.org |

| Phenylacetonitrile | Benzyl alcohol | Co/N-C | K2CO3 | 130 | >95 | libretexts.org |

| Phenylacetonitrile | 1-Phenylethanol | CoCl2/BIAN | KOtBu | 120 | 86 | rsc.org |

Copper-catalyzed systems have also been effectively employed for the α-alkylation of aryl acetonitriles with benzyl alcohols. wikipedia.orgchemistrysteps.com An in situ formed CuCl2/TMEDA (N,N,N',N'-tetramethylethylenediamine) catalytic system has been reported to give α-alkylated nitriles in up to 99% yield. wikipedia.orgchemistrysteps.com Mechanistic studies suggest that the key step involves C(sp³)–H functionalization of the alcohol via a hydrogen atom abstraction. wikipedia.org

Table 2: Copper-Catalyzed α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuCl2/TMEDA | K3PO4 | Toluene | 110 | 24 | 95 | chemistrysteps.com |

Beyond cobalt and copper, other transition metals like ruthenium, manganese, and iron have also been successfully used to catalyze this transformation, highlighting the broad applicability of the borrowing hydrogen strategy. libretexts.orgsemanticscholar.orgnih.govresearchgate.net

Palladium-Mediated Dehydrogenation Routes to α-Aryl Nitriles

Palladium catalysis offers another powerful strategy for the synthesis of α-aryl nitriles through dehydrogenation reactions. One approach involves the palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles. nih.govresearchgate.net In this method, readily available cyclohexanones are first condensed with a nitrile source, such as cyanoacetic acid, to form α-cyclohexenyl acetonitriles. These intermediates are then subjected to palladium-catalyzed dehydrogenation to afford the corresponding α-aryl nitriles in good yields. nih.gov This strategy provides a practical and cyanide-free route to these valuable compounds. researchgate.net

Another palladium-catalyzed method is the α,β-dehydrogenation of saturated nitriles to produce α,β-unsaturated nitriles. nih.gov This process typically involves the generation of a zinc (cyanoalkyl)zinc species, followed by transmetalation to palladium and subsequent β-hydride elimination. nih.gov While this method directly produces unsaturated nitriles, it is a key technology in the broader context of nitrile functionalization and can be conceptually linked to the synthesis of more complex aryl nitrile structures.

Nickel-Catalyzed Cross-Coupling Methods for α-Aryl Nitrile Scaffolds

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-CN bonds, providing efficient pathways to α-aryl nitrile scaffolds. These methods offer significant advantages over traditional cyanation techniques, which often rely on highly toxic cyanide reagents and harsh reaction conditions. Various nickel-based catalytic systems have been developed to couple a range of aryl electrophiles with cyanide sources, demonstrating broad substrate scope and functional group tolerance. scispace.com

A common approach involves the use of an air-stable Ni(II) precatalyst that, upon reduction in situ, forms the active Ni(0) species. This catalyst can then activate aryl halides (chlorides, bromides, iodides), triflates, or thioethers for cyanation. acs.orgorganic-chemistry.org The choice of cyanide source is critical, with less toxic and more manageable options like zinc cyanide (Zn(CN)₂) being widely employed. acs.orgorganic-chemistry.org The effectiveness of these reactions is often enhanced by the use of specific ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), and additives like 4-(dimethylamino)pyridine (DMAP), which can activate the cyanide source and facilitate the crucial transmetalation step. acs.orgorganic-chemistry.org

Recent advancements have also focused on developing protocols that utilize even safer cyanide sources. For instance, potassium ferrocyanide (K₄[Fe(CN)₆]) has been successfully used as a nontoxic cyanating agent in nickel-catalyzed reactions under biphasic aqueous conditions. wustl.edu Furthermore, novel strategies include the reductive cyanation of aryl halides using cyanogen (B1215507) bromide (BrCN) and the cyanation of aryl thioethers, expanding the range of accessible starting materials. acs.orgnih.gov These methodologies represent significant progress in synthesizing aryl nitriles, offering milder, more versatile, and safer alternatives to classical methods. organic-chemistry.org

| Catalyst System | Aryl Electrophile | Cyanide Source | Key Features |

|---|---|---|---|

| NiCl₂·6H₂O/dppf/Zn | Aryl/Heteroaryl Chlorides, Bromides, Iodides | Zn(CN)₂ | Uses inexpensive catalyst; DMAP as a crucial additive; mild conditions (50–80 °C). organic-chemistry.org |

| Nickel/dcype | Aryl Thioethers | Zn(CN)₂ | Involves C–S bond activation; KOAc as base. acs.org |

| Ni(II) precatalyst/JosiPhos ligand | (Hetero)aryl Bromides, Chlorides, Sulfamates | K₄[Fe(CN)₆] | Nontoxic cyanide source; biphasic aqueous conditions. wustl.edu |

| Nickel catalyst | Aryl Halides | BrCN | Reductive cyanation under mild conditions. nih.gov |

| NiCl₂(DME)/dppp/Zn | Aryl Iodides | - | Intermolecular insertion into nitriles to form arylketones. researchgate.net |

Boron Lewis Acid Catalysis in the Functionalization of Aliphatic Substrates

Boron Lewis acid catalysis has become a prominent strategy for a variety of chemical transformations, including the functionalization of aliphatic substrates relevant to nitrile synthesis. rsc.org The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is particularly effective in activating substrates for subsequent reactions. nih.govacs.org One of the key applications in this area is the direct cyanation of alcohols. nih.govmdpi.com

In a notable development, B(C₆F₅)₃ has been shown to catalyze the direct cyanation of benzyl alcohols using isonitriles as a safer alternative to traditional cyanide sources. nih.govmdpi.com This method allows for the synthesis of a wide array of valuable α-aryl nitriles in high yields. The reaction proceeds under mild conditions and demonstrates practicability, even being applied to the synthesis of the anti-inflammatory drug naproxen. nih.govmdpi.com Mechanistic studies suggest that the boron Lewis acid activates the alcohol, facilitating nucleophilic attack by the isonitrile.

Beyond synthesis, boron-based catalysts are also employed in the reduction of nitriles. Borane-catalyzed hydroboration can efficiently reduce nitriles to primary amines with good chemoselectivity. nih.gov Another approach is the silylative reduction of nitriles using B(C₆F₅)₃ as a catalyst with hydrosilanes as the reductant. nih.govacs.org This transition-metal-free method can convert both alkyl and aryl nitriles to either primary amines or, by selecting sterically bulky silanes, to N-silylimines through partial reduction. nih.govacs.org These methods highlight the versatility of boron Lewis acids in mediating both the formation and transformation of the nitrile functional group in aliphatic systems.

| Catalyst | Transformation | Substrate | Reagent(s) | Product |

|---|---|---|---|---|

| B(C₆F₅)₃ | Direct Cyanation | Benzyl Alcohols | Isonitrile | α-Aryl Nitriles. nih.govmdpi.com |

| B(C₆F₅)₃ | Silylative Reduction | Alkyl/Aryl Nitriles | Hydrosilanes | Primary Amines or N-Silylimines. nih.govacs.org |

| Borane (e.g., H₃B·SMe₂) | Hydroboration | Nitriles | HBpin | Primary Amines. nih.gov |

Ruthenium-Catalyzed Approaches to β-Hydroxyamide Synthesis Applicable to Diphenyl Systems

Ruthenium complexes have proven to be highly versatile catalysts for the hydration of nitriles to amides, a reaction that is 100% atom-economical. researchgate.netbit.edu.cnuniovi.es This capability has been ingeniously extended to develop cascade processes for synthesizing more complex molecules, such as β-hydroxyamides, from readily available starting materials. These methods are particularly relevant for systems containing diphenyl moieties.

A significant breakthrough is the one-pot conversion of β-ketonitriles into β-hydroxyamides using a single ruthenium catalyst. uniovi.esnih.gov This tandem reaction proceeds in water, an environmentally benign solvent, and involves two sequential catalytic transformations: the initial hydration of the nitrile group to a β-ketoamide, followed by the transfer hydrogenation of the ketone functionality. uniovi.esnih.gov

The catalyst, typically an arene-ruthenium(II) complex such as [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}], in combination with a hydrogen donor like sodium formate, effectively mediates both steps of the cascade. uniovi.esnih.gov The process shows a broad substrate scope, accommodating a variety of substitution patterns on the β-ketonitrile, making it applicable to the synthesis of β-hydroxyamides with diphenyl systems. This approach is a prime example of catalytic efficiency, allowing for the construction of complex molecules in a single operation, thereby reducing waste and improving process economy. uniovi.es

| Catalyst System | Reaction Type | Starting Material | Solvent | Final Product |

|---|---|---|---|---|

| [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] / NaO₂CH | Cascade Hydration / Transfer Hydrogenation | β-Ketonitriles | Water | β-Hydroxyamides. uniovi.esnih.gov |

| [RuH₂(PPh₃)₄] | Tandem Hydration / Intramolecular Condensation | δ-Ketonitriles | - | Ene-lactams. uniovi.es |

| Ru(II) complexes with amide-phosphine ligands | Selective Hydration | Aromatic and Aliphatic Nitriles | - | Primary Amides. nih.gov |

Green Chemistry Principles and Industrial Considerations in this compound Synthesis

The synthesis of nitriles, including this compound, is increasingly being viewed through the lens of green chemistry and industrial viability. These principles aim to design chemical processes that are more efficient, safer, and environmentally benign by reducing waste, avoiding hazardous substances, and minimizing energy consumption.

Development of Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. The development of solvent-free reaction conditions for nitrile synthesis represents a significant step towards this goal. One effective strategy is the use of deep eutectic solvents (DES). For example, a mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This reaction can be performed under solvent-free conditions, either with conventional heating or microwave irradiation, to afford nitriles in good to excellent yields. organic-chemistry.org Such approaches not only eliminate the need for organic solvents but also often simplify product isolation and purification, leading to more sustainable and cost-effective processes.

Exploration of Biocatalytic Approaches for Nitrile Transformations

Biocatalysis, the use of enzymes as catalysts, offers a powerful green alternative to traditional chemical methods for nitrile transformations. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature), are highly selective, and can obviate the need for toxic reagents and harsh reaction conditions. nih.govnih.gov

Several classes of nitrile-metabolizing enzymes have been harnessed for synthetic purposes: nih.gov

Nitrilases directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. researchgate.netnih.gov

Nitrile hydratases convert nitriles into amides, which can then be further hydrolyzed to carboxylic acids by amidases . researchgate.netjournals.co.za This two-step enzymatic pathway is used industrially for the production of compounds like acrylamide. researchgate.net

Aldoxime dehydratases catalyze the dehydration of aldoximes (formed from aldehydes and hydroxylamine) to produce nitriles, providing a direct synthetic route under mild, aqueous conditions. researchgate.netmdpi.com

These biocatalytic methods are highly chemo-, regio-, and stereoselective, which is particularly valuable in the synthesis of complex pharmaceutical intermediates. nih.gov They represent a key technology for developing sustainable and environmentally friendly processes for producing and modifying nitriles. nih.gov

| Enzyme Class | Transformation | Substrate | Product |

|---|---|---|---|

| Nitrilase | Direct Hydrolysis | Nitrile | Carboxylic Acid + Ammonia. nih.gov |

| Nitrile Hydratase | Hydration | Nitrile | Amide. researchgate.net |

| Amidase | Hydrolysis | Amide | Carboxylic Acid + Ammonia. journals.co.za |

| Aldoxime Dehydratase | Dehydration | Aldoxime | Nitrile. mdpi.com |

Implementation of Continuous Flow Reactor Systems for Enhanced Efficiency and Safety

Continuous flow chemistry is a modern processing technology that offers significant advantages over traditional batch production, particularly in terms of efficiency, safety, and scalability. rsc.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

This technology has been successfully applied to the synthesis of nitriles. For instance, a cyanide-free synthesis of aryl nitriles has been developed using p-toluenesulfonylmethyl isocyanide (TosMIC) and ketones in a continuous flow process. This method features a short residence time of just 1.5 minutes and is readily scalable. rsc.org Another approach involves the direct conversion of carboxylic acids to nitriles using acetonitrile (B52724) as both the solvent and reagent under high-temperature and high-pressure flow conditions, eliminating the need for any catalyst. nih.govacs.org

Flow systems enhance safety by minimizing the volume of hazardous materials present at any given time and by allowing for better heat management in exothermic reactions. The improved control over reaction conditions often leads to higher yields, better selectivity, and more consistent product quality, making continuous flow a highly attractive technology for the industrial synthesis of nitriles. rsc.orgdtu.dk

Chemical Reactivity and Derivatization of 3,3 Diphenylpropanenitrile

Transformations of the Nitrile Functional Group in 3,3-Diphenylpropanenitrile

The triply bonded nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, most notably amines and carboxylic acid derivatives.

The hydrolysis of the nitrile group in this compound can yield either 3,3-diphenylpropanoic acid or 3,3-diphenylpropionamide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, heating this compound leads to the formation of 3,3-diphenylpropanoic acid. The reaction proceeds through the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate. This intermediate tautomerizes to the more stable 3,3-diphenylpropionamide. Under sustained heating in acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup also converts this compound to 3,3-diphenylpropanoic acid. The hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation steps form the amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidification of the salt furnishes the final carboxylic acid product. Careful control of the reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate 3,3-diphenylpropionamide.

| Transformation Product | Reagents and Conditions | Intermediate |

| 3,3-Diphenylpropanoic acid | H₂SO₄ / H₂O, Heat | 3,3-Diphenylpropionamide |

| 3,3-Diphenylpropanoic acid | 1. NaOH / H₂O, Heat; 2. H₃O⁺ | 3,3-Diphenylpropionamide |

| 3,3-Diphenylpropionamide | H₂SO₄ / H₂O, Milder Conditions | - |

Reduction of the nitrile group is a primary route to the synthesis of 3,3-diphenylpropylamine (B135516) and its derivatives, which are valuable intermediates in pharmaceuticals. wikipedia.org

Catalytic hydrogenation is a common and efficient method for this transformation. The reaction involves treating this compound with hydrogen gas under pressure in the presence of a metal catalyst. google.comgoogle.com A study on the hydrogenation of a related compound, 3-phenylpropionitrile, highlights the use of palladium on carbon (Pd/C) as an effective catalyst. nih.govresearchgate.netnih.gov While high conversion rates can be achieved, the selectivity towards the primary amine can be influenced by the formation of secondary and tertiary amine byproducts through condensation reactions. nih.gov

A patented process describes the hydrogenation of this compound in methanol (B129727) with a nickel/diatomaceous earth catalyst in the presence of ammonia (B1221849) to yield 3,3-diphenylpropylamine with high efficiency. google.com

| Reactant | Catalyst | Solvent | Conditions | Product | Yield |

| This compound | 5% Nickel/Diatomaceous Earth | Methanol / Ammonia | 80-120°C, H₂ Pressure | 3,3-Diphenylpropylamine | 95% google.com |

| This compound | Palladium on Carbon (Pd/C) | Dichloromethane/Water, NaH₂PO₄ | 30-80°C, 6 bar H₂ | 3,3-Diphenylpropylamine | 20% (isolated) researchgate.netnih.gov |

Once formed, 3,3-diphenylpropylamine can be further derivatized. For instance, N-methyl-3,3-diphenylpropylamine is synthesized by reacting 3,3-diphenylpropylamine with an aldehyde to form a Schiff base, which is then methylated and hydrolyzed. google.comgoogle.com This N-alkylation is a key step in the synthesis of various biologically active molecules. researchgate.netchemrxiv.org

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as Grignard reagents. masterorganicchemistry.comadichemistry.comlibretexts.orgyoutube.com The reaction of this compound with an organomagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) results in the formation of a magnesium imine salt intermediate. This intermediate is stable to further nucleophilic attack. Subsequent hydrolysis of the imine salt in an aqueous acidic workup yields a ketone. masterorganicchemistry.comyoutube.com This two-step process effectively converts the nitrile group into a carbonyl group, providing a route to various ketone derivatives. For example, reaction with phenylmagnesium bromide would yield 1,3,3-triphenylpropan-1-one after hydrolysis.

Reactions Involving Alpha- and Beta-Carbon Centers of the Propanenitrile Backbone

Beyond the nitrile group itself, the carbon backbone of this compound offers sites for further functionalization.

The protons on the carbon atom alpha to the nitrile group (C2) are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting conjugate base (a carbanion) through resonance. This acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nitrile-stabilized carbanion. libretexts.orglibretexts.org

This nucleophilic carbanion can then react with various electrophiles in Sₙ2 reactions. For example, alkylation with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the alpha-position. This methodology allows for the construction of more complex carbon skeletons. It is crucial to use a strong base like LDA to ensure complete and rapid deprotonation, minimizing side reactions such as self-condensation.

Direct functionalization at the beta-carbon (C3) of this compound is challenging due to the lack of inherent reactivity and the presence of two bulky phenyl groups. However, derivatives with functionality at this position are known. For instance, the compound 3-hydroxy-3,3-diphenylpropanenitrile, a β-hydroxynitrile, has been synthesized. nih.gov This suggests that reactions targeting the beta-position are feasible, potentially starting from precursors like benzophenone (B1666685) and acetonitrile (B52724).

The oxidation of such a β-hydroxynitrile would provide a direct route to the corresponding β-oxonitrile, 3-oxo-3,3-diphenylpropanenitrile. While specific methods for this oxidation on the diphenyl substrate are not widely documented, standard oxidation procedures for secondary alcohols could be applicable. The synthesis of related β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, often involves the condensation of an ester with acetonitrile. rsc.org These β-oxonitriles are versatile synthetic intermediates, known to participate in reactions like Michael additions. mdpi.comnih.govresearchgate.net

Multi-Component Reaction Sequences Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound can serve as a key building block in such reactions, primarily due to the activated methylene (B1212753) group adjacent to the nitrile, which can participate in condensation and cyclization cascades.

Annulation and Heterocycle Formation via Knoevenagel Condensation and Cyclization

A notable application of this compound in multi-component reactions is in the synthesis of highly substituted pyridin-2(1H)-thiones. This transformation proceeds through a one-pot reaction involving this compound, a variety of chalcones (1,3-diaryl-2-propen-1-ones), and elemental sulfur in the presence of a basic catalyst such as piperidine.

The reaction mechanism is initiated by the base-catalyzed Michael addition of this compound to the α,β-unsaturated ketone system of the chalcone (B49325). The resulting intermediate then undergoes a Thorpe-Ziegler type cyclization, facilitated by the nitrile and the newly formed enolate. Subsequent tautomerization and aromatization through the loss of hydrogen, with sulfur acting as a dehydrogenating agent, leads to the formation of the stable pyridinethione ring system.

The versatility of this reaction allows for the synthesis of a diverse library of pyridinethiones with various substituents on the phenyl rings, depending on the structure of the chalcone used. The yields of these reactions are generally good, highlighting the efficiency of this multi-component approach for the construction of complex heterocyclic scaffolds.

| Entry | Ar | Ar' | Product | Yield (%) |

|---|---|---|---|---|

| 1 | C6H5 | C6H5 | 4,5,6-Triphenyl-3-cyano-2-pyridinethione | 85 |

| 2 | C6H5 | 4-CH3C6H4 | 4-(4-Methylphenyl)-5,6-diphenyl-3-cyano-2-pyridinethione | 82 |

| 3 | C6H5 | 4-OCH3C6H4 | 4-(4-Methoxyphenyl)-5,6-diphenyl-3-cyano-2-pyridinethione | 88 |

| 4 | C6H5 | 4-ClC6H4 | 4-(4-Chlorophenyl)-5,6-diphenyl-3-cyano-2-pyridinethione | 78 |

| 5 | 4-CH3C6H4 | C6H5 | 6-(4-Methylphenyl)-4,5-diphenyl-3-cyano-2-pyridinethione | 80 |

| 6 | 4-OCH3C6H4 | C6H5 | 6-(4-Methoxyphenyl)-4,5-diphenyl-3-cyano-2-pyridinethione | 84 |

| 7 | 4-ClC6H4 | C6H5 | 6-(4-Chlorophenyl)-4,5-diphenyl-3-cyano-2-pyridinethione | 75 |

Photochemical Reaction Pathways of Substituted Nitriles and Related Compounds

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of related substituted nitriles and compounds containing the diphenylmethyl moiety can provide insights into its potential reaction pathways under UV irradiation. The presence of two phenyl groups suggests that the molecule will absorb in the UV region and can undergo transformations initiated by the absorption of light.

One plausible photochemical pathway for this compound could involve the homolytic cleavage of the C-C bond between the diphenyl-substituted carbon and the methylene group. This would generate a stable diphenylmethyl radical and a cyanomethyl radical. The high stability of the diphenylmethyl radical, due to resonance delocalization over the two phenyl rings, would be a driving force for this fragmentation. The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical scavengers. In the absence of other reactants, these radicals could recombine, disproportionate, or react with the solvent.

Another potential photochemical reaction is intramolecular cyclization. Upon photoexcitation, it is conceivable that one of the phenyl rings could interact with the nitrile group or the adjacent methylene group, leading to the formation of a new ring system. For instance, a [2+2] cycloaddition between one of the phenyl rings and the nitrile group could potentially lead to the formation of a fused heterocyclic system, although such reactions are often reversible. Alternatively, an intramolecular hydrogen abstraction by one of the excited phenyl rings from the methylene group could lead to the formation of a biradical intermediate, which could then cyclize to form a five- or six-membered ring.

It is also important to consider the possibility of photosensitized reactions. If a photosensitizer is present in the reaction mixture, it can absorb light and transfer the energy to the this compound molecule, promoting it to an excited triplet state. The reactivity from the triplet state can be different from that of the singlet state, potentially leading to different reaction products.

Further experimental studies are required to fully elucidate the specific photochemical reaction pathways of this compound and to determine the structures of the resulting photoproducts.

Applications and Research Domains of 3,3 Diphenylpropanenitrile

Role as a Key Synthetic Intermediate in Organic Chemistry

The unique structure of 3,3-diphenylpropanenitrile, featuring a reactive cyano group and a bulky, lipophilic diphenylpropane framework, makes it a valuable starting point for the synthesis of a variety of organic molecules.

This compound serves as a crucial intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its role as a precursor is exemplified by its use in the production of active pharmaceutical ingredients (APIs). For instance, it is identified as a pharmaceutical intermediate for drugs such as Lercadipine, a calcium channel blocker used to treat high blood pressure reignpharma.com.

The conversion of this compound into its corresponding amine, 3,3-diphenylpropylamine (B135516), is a common and critical step that opens pathways to a wide range of biologically active compounds. This primary amine is a versatile building block for constructing more elaborate drug molecules. For example, derivatives of 3,3-diphenylpropylamine are the basis for muscarinic receptor antagonists like Fesoterodine, which is used to treat overactive bladder google.com. The synthesis of these complex derivatives often begins with the modification of the amine group derived from the original nitrile google.comscispace.com. Furthermore, the resulting 3,3-diphenylpropylamine can be used as a starting reagent to synthesize other intermediates, such as 3,3-diphenylpropylisocyanate sigmaaldrich.com.

The nitrile functional group is a well-established precursor for the formation of various nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds frontiersin.orgu-szeged.hursc.org. In principle, the electrophilic carbon of the nitrile group in this compound can react with nucleophiles in intramolecular or intermolecular processes to form rings nih.govnih.gov. Reactions such as cycloadditions or condensation cascades involving the nitrile group are standard strategies for building five- or six-membered heterocyclic scaffolds nih.govmdpi.com.

While the general reactivity of nitriles makes them versatile building blocks for heterocycles, specific, widely-cited examples of this compound being directly used to form complex heterocyclic systems through cyclization reactions are not prominent in the surveyed scientific literature. Its primary documented role remains as a precursor to the acyclic 3,3-diphenylpropylamine scaffold, which is then incorporated into larger structures google.comgoogle.com.

One of the most fundamental and widely utilized transformations of this compound is its reduction to form amines. The nitrile group can be efficiently reduced to a primary amine, 3,3-diphenylpropylamine, through methods like catalytic hydrogenation or reaction with chemical reducing agents such as lithium aluminum hydride (LiAlH₄) chemistrysteps.comopenstax.orglibretexts.org.

| Step | Reactant | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Catalytic Hydrogenation | 3,3-Diphenylpropylamine (Primary Amine) | google.com |

| 2 | 3,3-Diphenylpropylamine + Aldehyde | Schiff Base Formation | Schiff Base Intermediate | google.com |

| 3 | Schiff Base Intermediate | Methylation & Hydrolysis | N-methyl-3,3-diphenylpropylamine (Secondary Amine) | google.com |

Advanced Materials Science Applications Derived from this compound

The unique chemical structure of this compound, featuring a reactive nitrile group and bulky phenyl rings, makes it and its derivatives interesting candidates for the development of advanced materials. Research in this area explores their potential as components in electronically active polymers and as foundational precursors for complex, functionalized polymer structures.

Components in Conjugated Polymer Systems for Optoelectronic Applications

While this compound is not directly cited as a primary component in mainstream optoelectronic devices, the incorporation of structurally related nitrile-containing scaffolds is a recognized strategy in the design of conjugated polymers for such applications. The nitrile group is strongly electron-withdrawing, and when integrated into a polymer backbone, it can be used to tune the material's electronic properties.

In the development of "push-pull" type conjugated polymers, which are designed to have low band gaps for better light absorption and charge transport, electron-deficient units are crucial. Research has demonstrated the synthesis of polymers incorporating N-heterocyclic nicotinonitrile scaffolds, which serve as the electron-withdrawing component. researchgate.net These polymers are coupled with electron-donating phenylene units to create a material with tailored optical and electrochemical properties, highlighting their potential for use in optoelectronics. researchgate.net This design principle suggests that the diphenylpropanenitrile moiety could similarly serve as a building block for creating electron-deficient segments within larger conjugated systems, although specific research on this application is not widely documented.

Precursors for Functionalized Polymer Structures

The nitrile group and the diphenylmethyl group offer reactive sites for integrating this compound derivatives into polymer chains or using them to initiate polymerization. General chemical literature notes that diphenylpropionitrile can serve as an intermediate in the synthesis of various polymer materials and may also act as a stabilizer in polymerization reactions.

A specific example of a complex derivative being used in polymer synthesis is the alkoxyamine 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile. This compound, which contains a 3-phenylpropanenitrile core structure, has been successfully employed as an initiator for nitroxide-mediated polymerization (NMP). researchgate.net NMP is a type of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights and complex architectures, such as block copolymers. researchgate.netsigmaaldrich.com The use of this initiator has been demonstrated in the controlled polymerization of methyl methacrylate, showcasing a pathway to advanced polymer structures originating from a diphenylpropanenitrile-related precursor. researchgate.net

The broader utility of the nitrile functional group is well-established in polymer science. Propenonitrile (acrylonitrile) is a key monomer used in the production of commercially important co-polymers like styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS), which are valued for their hardness and shock resistance. essentialchemicalindustry.org

Biological and Pharmacological Research Applications of Diphenylpropanenitrile Derivatives

Derivatives of diphenylpropanenitrile serve as crucial intermediates in the synthesis of biologically active molecules and are used as reference standards for ensuring the quality and safety of pharmaceuticals.

Synthesis and Evaluation of Biologically Active Analogs for Research Purposes

The diphenylpropanenitrile scaffold is a key precursor in the synthesis of potent opioid analgesics, most notably methadone and its isomer, isomethadone. The classical synthesis involves the alkylation of diphenylacetonitrile (an isomer of this compound) with 1-dimethylamino-2-chloropropane. unodc.org

This reaction typically produces a mixture of two isomeric nitrile intermediates:

2,2-Diphenyl-4-dimethylaminovaleronitrile (methadone nitrile)

2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile) nih.gov

The formation of these two isomers is attributed to the cyclization of the alkylating agent into an aziridinium salt, which can be attacked by the diphenylacetonitrile anion at two different positions. nih.gov These nitrile intermediates are then converted into their corresponding ketones, methadone and isomethadone, through a Grignard reaction with ethylmagnesium bromide followed by hydrolysis. unodc.org Methadone is a full µ-opioid receptor agonist and an NMDA receptor antagonist, widely used for pain management and in opioid addiction therapy. nih.gov The synthesis of these biologically active analogs from a diphenylacetonitrile precursor is a cornerstone of its pharmacological relevance.

| Precursor | Alkylating Agent | Nitrile Intermediate | Final Product (Analog) | Biological Relevance |

| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | 2,2-Diphenyl-4-dimethylaminovaleronitrile | Methadone | Opioid Analgesic, µ-opioid receptor agonist |

| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile | Isomethadone | Opioid Analgesic |

Role as an Analytical Reference Standard in Pharmaceutical Quality Control and Method Validation

In pharmaceutical manufacturing, strict quality control is essential to ensure the safety and efficacy of drug products. knorspharma.com This involves the identification and quantification of any impurities that may be present in the active pharmaceutical ingredient (API) or final drug product. usp.org Analytical reference standards are highly characterized materials used as a benchmark for these quality control tests. usp.org

The closely related isomer, 2,2-diphenylacetonitrile , is officially recognized by pharmacopoeias as Methadone Impurity E . nih.govsynzeal.com As such, it is used as a certified reference standard in the quality control of methadone. Pharmaceutical manufacturers use this standard for several critical applications:

Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in batches of methadone. aquigenbio.com

Quality Control (QC) Testing: To confirm the identity and measure the concentration of Methadone Impurity E in raw materials and finished drug products, ensuring they meet the stringent limits set by regulatory bodies like the FDA and EMA. aquigenbio.com

Stability Testing: To assess the degradation profile of methadone under various conditions, determining if diphenylacetonitrile forms over time.

The availability of a well-characterized reference standard for Methadone Impurity E is crucial for drug manufacturers to comply with regulatory guidelines and ensure the purity and safety of their products. usp.orgaquigenbio.com

| Compound Name | Role | Application Area | Regulatory Context |

| 2,2-Diphenylacetonitrile | Analytical Reference Standard | Pharmaceutical Quality Control | Methadone Impurity E (as per European Pharmacopoeia) |

| 2,2-Diphenylacetonitrile | Analytical Reference Standard | Analytical Method Validation | Required for testing purity of Methadone API |

| 2,2-Diphenylacetonitrile | Analytical Reference Standard | Stability and Impurity Profiling | Used to identify and quantify process-related impurities and degradants |

Future Research Directions and Perspectives for 3,3 Diphenylpropanenitrile Chemistry

Exploration of Novel and Efficient Synthetic Pathways for 3,3-Diphenylpropanenitrile and Its Analogs

The development of novel synthetic routes for this compound and its derivatives is a primary research objective. Traditional methods often face limitations, prompting the exploration of more sophisticated and efficient alternatives. Future work will likely concentrate on cyanide-free pathways and biocatalytic transformations to enhance safety and sustainability. nih.govresearchgate.netrsc.org

A promising direction is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing waste and improving atom economy. researchgate.net Another area of intense research is the application of flow chemistry, which offers improved safety, scalability, and reaction control for the synthesis of nitrile-containing building blocks. rsc.org The van Leusen reaction, utilizing Tosylmethyl isocyanide (TosMIC), presents a cyanide-free method to convert ketones into nitriles, which could be adapted for analogous structures. organic-chemistry.org

Table 1: Comparison of Emerging Synthetic Strategies for Nitriles

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Utilizes enzymes like aldoxime dehydratase. nih.govresearchgate.net | High selectivity, mild reaction conditions (room temperature), cyanide-free, environmentally friendly. nih.govazolifesciences.com |

| Flow Chemistry | Continuous processing in microreactors. rsc.org | Enhanced safety, rapid reaction times, improved scalability and reproducibility. rsc.org |

| Photoredox Catalysis | Uses visible light to initiate reactions. | Mild reaction conditions, enables synthesis from readily available carboxylic acids. organic-chemistry.org |

| Multicomponent Reactions | Combines three or more reactants in one pot. researchgate.net | High atom economy, reduced waste, rapid access to molecular diversity for analogs. researchgate.net |

Research into analogs of this compound will also be crucial. The synthesis of sp³-rich, three-dimensional structures is a growing trend in drug discovery, and developing pathways to novel spirolactam derivatives and other complex scaffolds from nitrile intermediates is an active area of investigation. nih.gov

Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency for Nitrile Transformations

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids. rug.nl Future research will heavily focus on creating advanced catalytic systems to control these transformations with high selectivity and efficiency.

Homogeneous and heterogeneous catalysis are central to the hydrogenation of nitriles to amines, which are valuable industrial products. nih.gov A significant challenge is selectively producing primary amines while avoiding the formation of secondary and tertiary amines. acs.org Recent advances include the use of phase-controlled cobalt nanoparticles and metal pincer complexes, which have shown high catalytic performance and selectivity for nitrile hydrogenation under milder conditions. rug.nlacs.org For instance, ruthenium-based pincer complexes have been effective in hydrogenating a range of nitriles, and their efficiency can be enhanced by the addition of water. rug.nl

Table 2: Advanced Catalysts for Nitrile Hydrogenation

| Catalyst Type | Metal Center | Key Advantages | Research Focus |

| Pincer Complexes | Ruthenium (Ru) | High stability and selectivity, tolerance of various functional groups. rug.nl | Ligand design to improve activity and reduce reaction times/pressure. |

| Nanoparticles | Cobalt (Co) | High performance under mild conditions, phase-dependent selectivity. acs.org | Control of nanoparticle crystal phase (e.g., hcp vs. fcc) to tune selectivity. |

| Metal-Organic Frameworks | Various | High surface area, tunable porosity, potential for recyclable catalysts. | Development of robust MOFs for liquid-phase nitrile transformations. |

| Biocatalysts | (e.g., Nitrilases) | High enantioselectivity, aqueous reaction conditions, environmentally benign. | Enzyme engineering to broaden substrate scope and improve stability. |

Future efforts will also explore novel catalytic cycles, such as rhodium-catalyzed formal [3 + 2] cycloadditions with vinylcarbenes to synthesize complex heterocyclic structures like pyrroles from nitriles. acs.org The development of catalysts for the hydroacylation of alkenes with nitriles and other C-C bond-forming reactions will further expand the synthetic utility of this compound. acs.org

Expansion of Application Scope in Diverse Fields of Organic and Materials Chemistry

While this compound is a known chemical intermediate, its full application potential remains to be explored. Its unique structure, featuring a nitrile group and two phenyl rings, makes it an attractive building block for synthesizing a wide range of organic molecules and materials.

In medicinal chemistry , the diphenyl moiety is a common scaffold in pharmacologically active compounds. Future research could focus on using this compound as a precursor for novel therapeutic agents. For example, it could be a starting material for synthesizing substituted 1,3-diaryl propenone derivatives, which have shown antimalarial activity, or for creating complex, bio-inspired spirolactams as privileged structures in drug discovery. nih.govnih.gov The general demand for diphenylacetonitrile, a related compound, in the pharmaceutical industry for synthesizing active pharmaceutical ingredients highlights the potential in this area. openpr.com

In materials chemistry , the aromatic nature of the diphenyl groups suggests potential for applications in polymers and functional materials. Research could be directed towards synthesizing polymers incorporating the 3,3-diphenylpropane backbone, which could impart specific thermal, mechanical, or optical properties. The nitrile group can also be a site for polymerization or modification of material surfaces. The study of how different metal catalysts interact with nitriles to form polymers or other structures could pave the way for new materials with unique properties. mdpi.com

Initiatives in Sustainable Chemical Synthesis and Process Intensification of Nitrile Compounds

The chemical industry is increasingly moving towards greener and more sustainable practices. openpr.com Future research on this compound will be heavily influenced by these initiatives, focusing on minimizing environmental impact and improving process efficiency.

A key initiative is the development of cyanide-free synthetic routes . nih.govrsc.org Traditional nitrile synthesis often involves highly toxic cyanide reagents. Biocatalytic methods, using enzymes like aldoxime dehydratase to convert aldoximes to nitriles in water, represent a major step forward in sustainable synthesis. nih.govazolifesciences.com This approach avoids harsh chemicals, operates at room temperature, and reduces hazardous waste. azolifesciences.com

Process intensification , the development of smaller, more efficient, and safer production methods, is another critical area. Flow chemistry is a prime example of process intensification, enabling the continuous, safe, and scalable production of nitriles. rsc.org Combining these green chemistry approaches with efficient catalytic systems will be essential for the future production of this compound and other nitrile compounds. The goal is to create integrated, atom-economical processes that start from renewable feedstocks and utilize recyclable catalysts to generate the final product with minimal waste. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3-Diphenylpropanenitrile in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Conduct experiments in a fume hood to prevent inhalation of vapors or dust. Avoid generating aerosols .

- Store waste separately in labeled, chemically resistant containers. Dispose via certified hazardous waste management services to mitigate environmental risks .

Q. What synthetic routes are commonly employed for the preparation of this compound as a research intermediate?

- Methodological Answer :

- A representative method involves electrochemical hydrocyanation : Apply 2.3 V for 15 hours under controlled temperature (e.g., room temperature) using a platinum electrode. Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

- Alternative routes may include Knoevenagel condensation of diphenylacetone with cyanoacetic acid, though yields and conditions require optimization .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Look for a sharp nitrile (C≡N) stretch near 2256 cm⁻¹ and aromatic C-H stretches around 3000–3100 cm⁻¹ .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 265.1105) and fragmentation patterns .

- Chromatography : Use HPLC with a chiral stationary phase (e.g., 5% iPrOH in hexanes) to assess enantiomeric purity if applicable .

Advanced Research Questions

Q. What strategies can be implemented to achieve enantioselective synthesis of this compound, and how are enantiomeric excess (ee) values quantified?

- Methodological Answer :

- Electrocatalytic Asymmetric Synthesis : Utilize chiral ligands (e.g., (R)-BINOL derivatives) in combination with platinum electrodes to induce enantioselectivity. For example, 93% ee was achieved using this method .

- Chiral Chromatography : Quantify ee via HPLC with a chiral column (e.g., AS-3) under isocratic conditions (5% iPrOH in hexanes, 1.0 mL/min). Retention times differentiate enantiomers (e.g., 13.429 min for minor vs. 18.433 min for major) .

Q. How should researchers address discrepancies in reported reaction yields or enantiomeric excess when replicating synthesis protocols?

- Methodological Answer :

- Variable Control : Systematically test parameters such as voltage (2.3–2.5 V), reaction duration (12–18 hours), and solvent purity. For example, trace moisture can hydrolyze nitriles, reducing yields .

- Catalyst Screening : Evaluate alternative chiral catalysts or ligands (e.g., Salen complexes) to improve reproducibility.

- Data Normalization : Compare results against internal standards (e.g., deuterated analogs) to rule out instrumental variability .

Q. What mechanistic insights underpin the electrochemical hydrocyanation reactions used in synthesizing this compound derivatives?

- Methodological Answer :

- Electron Transfer : The reaction proceeds via a two-electron reduction mechanism at the cathode, generating a cyanide ion that attacks a diphenylpropanal intermediate .

- Stereochemical Control : Chiral ligands orient the substrate to favor one enantiomer through π-π interactions with aromatic moieties .

- Side Reactions : Competing pathways (e.g., over-reduction to amines) are minimized by optimizing voltage and electrolyte composition .

Q. What are the ecotoxicological considerations for this compound, and how can researchers assess its environmental persistence?

- Methodological Answer :

- Aquatic Toxicity Testing : Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values. Limited data suggest moderate toxicity due to nitrile functional groups .

- Biodegradation Studies : Conduct OECD 301 tests to evaluate aerobic degradation rates. Low water solubility (predicted logP > 3) may indicate bioaccumulation potential .

- Waste Mitigation : Neutralize nitrile-containing waste with alkaline hydrogen peroxide before disposal to reduce environmental impact .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC every 30 days.

- Degradation Pathway Identification : Use LC-MS to detect hydrolysis products (e.g., carboxylic acids) or oxidation byproducts .

- Container Compatibility : Test stability in glass vs. polymer containers to rule out leaching or adsorption effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.